Methyl 2-[(dimethylcarbamothioyl)amino]benzoate
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Overview
Description
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate is an organic compound with a molecular formula of C10H12N2O2S. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate can be synthesized through the methylation of 2-aminobenzoic acid with dimethylcarbamothioyl chloride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the methylation process. The reaction is carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(dimethylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)benzoate: Similar structure but lacks the dimethylcarbamothioyl group.
Methyl 2-(formylamino)benzoate: Contains a formylamino group instead of the dimethylcarbamothioyl group.
Uniqueness
Methyl 2-[(dimethylcarbamothioyl)amino]benzoate is unique due to its specific functional group, which imparts distinct chemical and biological properties. This makes it valuable in applications where other similar compounds may not be as effective .
Properties
CAS No. |
883035-25-4 |
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Molecular Formula |
C11H14N2O2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
methyl 2-(dimethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C11H14N2O2S/c1-13(2)11(16)12-9-7-5-4-6-8(9)10(14)15-3/h4-7H,1-3H3,(H,12,16) |
InChI Key |
YBYIKTCDLZXUAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)NC1=CC=CC=C1C(=O)OC |
solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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